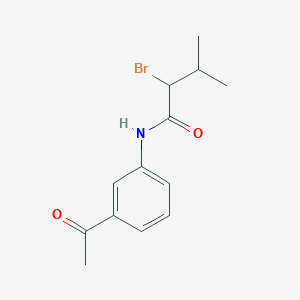![molecular formula C12H9ClN4O B1417348 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096984-21-2](/img/structure/B1417348.png)
6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
“6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a type of heterocyclic organic compound . It can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine”, was synthesized and its structure was confirmed by single crystal X-ray structural analysis . Another similar compound, “6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine”, was synthesized by treating “2-(4-chloro-3 methylphenoxy) acetic acid” with “3-chloro-6-hydrazinylpyridazine” in dry dichloromethane (DCM), followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU)” in cold condition .Molecular Structure Analysis
The 3D structure of a similar compound, “6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine”, was confirmed by single crystal X-ray structural analysis . In the structure, C-H…F and C-H…N type intermolecular hydrogen bond interactions were observed .Aplicaciones Científicas De Investigación
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole compounds, have been well-known for their roles as versatile synthetic intermediates with biological importance. These compounds are utilized in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their potential in anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, to which 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is related, has been successfully employed in advanced chemistry and drug development investigations, emphasizing the importance of such derivatives in organic syntheses, catalysis, and pharmaceutical applications (Li et al., 2019).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine scaffold, a similar heterocyclic nucleus, is crucial in medicinal chemistry, providing various bioactive molecules. This class includes successful kinase inhibitors like ponatinib, sparking interest in new derivatives for therapeutic applications. The extensive review of imidazo[1,2-b]pyridazine compounds unveils their structure-activity relationships (SAR), guiding the development of novel compounds with enhanced pharmacokinetics profiles and efficiencies (Garrido et al., 2021).
Triazole and Triazole-containing Hybrids' Antibacterial Activity
1,2,4-Triazole and its hybrids have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. This indicates the potential of 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine or its derivatives in developing new antibacterial agents. The review highlights the latest developments in triazole-containing hybrids with anti-S. aureus activity, covering articles published between January 2020 and July 2021 (Li & Zhang, 2021).
Propiedades
IUPAC Name |
6-chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-5-3-2-4-8(9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBQSBQEVKADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)

![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)






